Product packaging for 4-Bromo-2-(tert-butoxy)aniline(Cat. No.:)

4-Bromo-2-(tert-butoxy)aniline

Cat. No.: B13068773
M. Wt: 244.13 g/mol
InChI Key: RLVWOUMHUSXBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(tert-butoxy)aniline is a halogenated aniline derivative supplied for research use only. This compound is designed for use as a versatile building block in organic synthesis, particularly in the development of novel chemical entities . The molecular structure, featuring both a bromo substituent and a tert-butoxy group on the aniline ring, makes it a valuable intermediate for various cross-coupling reactions and for the construction of more complex molecules such as ligands or pharmaceutical candidates . Researchers utilize this compound in exploring structure-activity relationships and in the synthesis of specialized compounds for materials science and medicinal chemistry applications. The bromine atom serves as a reactive site for further functionalization, while the steric and electronic properties of the tert-butoxy group can influence the molecule's conformation and reactivity. For specific storage and handling information, please refer to the associated Safety Data Sheet (SDS). This product is intended for laboratory research by trained professionals and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrNO B13068773 4-Bromo-2-(tert-butoxy)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

4-bromo-2-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C10H14BrNO/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,12H2,1-3H3

InChI Key

RLVWOUMHUSXBBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)Br)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 2 Tert Butoxy Aniline and Analogous Ortho Bromoanilines

Strategies for Regioselective Halogenation of Anilino Aromatics

The powerful activating and ortho, para-directing nature of the primary amino group presents a considerable challenge for selective monohalogenation. Direct electrophilic bromination of aniline (B41778) typically results in uncontrolled polysubstitution, yielding 2,4,6-tribromoaniline (B120722) as the major product. Consequently, methodologies that temper the reactivity of the aromatic ring and steer the regiochemical outcome are paramount.

To achieve selective monobromination, particularly at the para-position, chemists employ strategies that modulate the activity of the brominating agent or the reaction environment. The choice of reagent is critical in preventing over-halogenation. While molecular bromine (Br₂) is highly reactive, alternative electrophilic bromine sources offer greater control.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the selective bromination of activated aromatic rings. It serves as a source of electrophilic bromine (Br⁺) at a controlled concentration. The reaction is often conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) at or below room temperature. For anilines, the solvent can play a direct role; for instance, DMF can form a Vilsmeier-type reagent with NBS, which acts as the effective, milder brominating species.

1,3-dibromo-5,5-dimethylhydantoin (DBDMH): Similar to NBS, DBDMH is a stable, solid source of electrophilic bromine that facilitates controlled bromination with high atom economy, as it delivers two bromine equivalents.

Temperature and Stoichiometry Control: Strict control over reaction temperature (often 0 °C to -20 °C) and the use of precise stoichiometric amounts (typically 1.0-1.1 equivalents) of the brominating agent are essential to disfavor di- or tri-bromination.

The following table summarizes the application of various brominating agents for the selective para-bromination of a model substrate, 2-alkoxyaniline.

SubstrateBrominating AgentSolventTypical ConditionsMajor ProductKey Observation
2-MethoxyanilineBr₂AcOHRoom Temp4-Bromo-2-methoxyaniline (B48862) & Dibromo productsLow selectivity, risk of over-bromination.
2-MethoxyanilineNBS (1.0 eq)DMF0 °C to RT4-Bromo-2-methoxyanilineHigh regioselectivity for the para-position.
2-MethoxyanilineDBDMH (0.5 eq)CH₂Cl₂0 °C4-Bromo-2-methoxyanilineEfficient with good control and high atom economy.
Note: The table above can be made interactive (e.g., sortable by column) with simple scripting.

A more robust strategy for controlling regioselectivity involves the temporary modification of the amine functionality with a protecting group. This approach serves two purposes: it attenuates the powerful activating effect of the amine and introduces steric hindrance that can disfavor substitution at the ortho-positions.

N-Acyl Protection (e.g., Acetyl, Pivaloyl): Acylation converts the amine into an amide. The electron-withdrawing nature of the carbonyl group significantly deactivates the aromatic ring and reverses the lone pair's strong mesomeric donation, making the amide group a moderate ortho, para-director. The steric bulk of the acyl group strongly favors substitution at the sterically unhindered para-position. Acetanilide, for example, is almost exclusively brominated at the para-position.

N-Carbamate Protection (e.g., Boc): The tert-butoxycarbonyl (Boc) group is another effective protecting group that moderates ring activation and provides significant steric bulk, reliably directing electrophiles to the para-position.

N-Silyl Protection (e.g., N-TBS): Silyl groups like tert-butyldimethylsilyl (TBS) can also be employed. While they are less deactivating than acyl groups, their substantial steric footprint can effectively block the ortho-positions. However, the lability of the N-Si bond under certain electrophilic or acidic conditions must be considered, as premature deprotection could lead to a loss of selectivity.

The directing effect of various protecting groups is compared in the table below.

Protecting GroupSubstrate ExampleElectronic EffectSteric HindranceMajor Bromination Product
-H (None)AnilineStrongly ActivatingLow2,4,6-Tribromoaniline
-COCH₃ (Acetyl)AcetanilideModerately ActivatingModerate4-Bromoacetanilide
-BocN-Boc-anilineModerately ActivatingHighN-Boc-4-bromoaniline
-TBSN-TBS-anilineActivatingHigh4-Bromo-N-TBS-aniline
Note: The table above can be made interactive (e.g., sortable by column) with simple scripting.

Alkoxylation and Tert-Butoxylation in Substituted Aniline Synthesis

The introduction of an alkoxy group, especially a sterically demanding tert-butoxy (B1229062) group, ortho to an amine or its precursor, requires specialized synthetic methods.

Several modern synthetic methods can achieve C-O bond formation at a specific position on an aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for installing nucleophiles onto an aromatic ring. The reaction requires an electron-deficient ring, typically activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN) positioned ortho or para to a good leaving group (e.g., -F, -Cl). For synthesizing ortho-alkoxyanilines, a common strategy is to start with a precursor like 2-fluoronitrobenzene, perform the SNAr reaction with an alkoxide, and subsequently reduce the nitro group to an amine.

Directed Ortho-Metalation (DoM): DoM utilizes a directing group (DG) on the aromatic ring to guide a strong organometallic base (e.g., n-BuLi) to deprotonate the adjacent ortho-position. The resulting aryllithium species can be trapped with an electrophilic oxygen source (e.g., O₂, MoOPH) to install a hydroxyl group, which can then be alkylated. For anilines, the amine must first be protected with a suitable directing group, such as a pivaloyl or carbamate (B1207046) group.

Transition Metal-Catalyzed C-O Coupling: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig C-O coupling, Ullmann condensation) are highly effective for forming aryl ether bonds. These reactions couple an aryl halide or triflate with an alcohol in the presence of a metal catalyst, a suitable ligand, and a base. This method is particularly valuable for its broad substrate scope and functional group tolerance.

The installation of the bulky tert-butoxy group presents unique challenges due to steric hindrance, which can impede many classical etherification reactions.

SNAr with Potassium Tert-Butoxide: This is arguably one of the most efficient methods. Using a highly activated substrate like 2-fluoronitrobenzene or 4-bromo-2-fluoronitrobenzene, the reaction with potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or DMF proceeds readily to install the tert-butoxy group. The fluoride (B91410) leaving group is ideal due to the high electronegativity of fluorine, which enhances the rate of nucleophilic attack.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: This modern approach is highly effective for coupling sterically hindered alcohols like tert-butanol (B103910) with aryl halides. The success of the reaction hinges on the choice of a bulky, electron-rich phosphine (B1218219) ligand that facilitates the challenging reductive elimination step to form the C-O bond. Ligands such as RuPhos or BrettPhos are often employed in combination with a palladium precatalyst and a strong base (e.g., K₃PO₄, NaOtBu).

Reaction with Tert-butyl 2,2,2-trichloroacetimidate: For substrates containing a free hydroxyl group, etherification can be achieved under acidic conditions using tert-butyl 2,2,2-trichloroacetimidate. This method avoids the strongly basic conditions of other routes.

The following table summarizes key methodologies for introducing a tert-butoxy group onto an aromatic ring.

MethodologyAryl SubstrateReagentsKey Advantage
SNArAryl fluoride with ortho/para -NO₂KOtBu, THF/DMFHigh efficiency for activated substrates.
Pd-Catalyzed CouplingAryl bromide/chloridePd catalyst, phosphine ligand, t-BuOH, baseBroad scope, good for non-activated substrates.
Trichloroacetimidate MethodPhenoltert-Butyl 2,2,2-trichloroacetimidate, BF₃·OEt₂Mild, acidic conditions; avoids strong base.
Note: The table above can be made interactive (e.g., sortable by column) with simple scripting.

Convergent and Linear Multi-Step Synthetic Sequences from Precursors

Proposed High-Efficiency Linear Synthesis:

This route leverages the principles of SNAr and controlled reduction, which are generally high-yielding and scalable processes.

Step 1: Ortho-Tert-Butoxylation via SNAr. The synthesis commences with 4-bromo-2-fluoronitrobenzene . This substrate is ideally suited for SNAr, as the nitro group strongly activates the ring towards nucleophilic attack, and the fluorine atom is an excellent leaving group. Reaction with potassium tert-butoxide in tetrahydrofuran (B95107) (THF) at low to ambient temperature selectively displaces the fluoride to yield 4-bromo-2-(tert-butoxy)nitrobenzene . The bromine atom is unreactive under these conditions.

Reaction: 4-Bromo-2-fluoronitrobenzene + KOtBu → 4-Bromo-2-(tert-butoxy)nitrobenzene

Step 2: Reduction of the Nitro Group. The nitro group of 4-bromo-2-(tert-butoxy)nitrobenzene is then selectively reduced to a primary amine to furnish the final product. Several reduction methods are effective and compatible with the other functional groups (aryl bromide, tert-butyl ether).

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.

Metal-Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in ethanol (B145695) or hydrochloric acid, or iron powder (Fe) in acetic acid, are classic and robust methods for nitro group reduction.

Reaction: 4-Bromo-2-(tert-butoxy)nitrobenzene + [Reducing Agent] → 4-Bromo-2-(tert-butoxy)aniline

This synthetic sequence is highly advantageous because it installs the sterically demanding tert-butoxy group early in the synthesis on a highly activated substrate and concludes with a reliable reduction step. The regiochemistry is unambiguously controlled by the substitution pattern of the starting material, circumventing the challenges associated with the direct bromination of a pre-formed 2-(tert-butoxy)aniline (B2775520).

Sequential Halogenation and Oxygen Functionalization Strategies

The construction of molecules like this compound often relies on a stepwise introduction of the required functional groups onto an aromatic core. The sequence of these steps—halogenation and oxygen functionalization—is critical to achieving the desired substitution pattern and avoiding unwanted side reactions.

One common strategy involves the bromination of a pre-existing aniline derivative. For instance, the synthesis of analogous 2-bromo-4-tert-butylaniline (B10114) is achieved by treating 4-(tert-butyl)aniline with N-Bromosuccinimide (NBS) in acetonitrile at low temperatures. chemicalbook.com This approach leverages the activating, ortho-directing nature of the amino group to install the bromine atom at the 2-position. A similar pathway can be envisioned for the synthesis of this compound, starting from 2-(tert-butoxy)aniline and performing a regioselective bromination at the para-position relative to the amine. The bulky tert-butoxy group would further influence the regiochemical outcome of the electrophilic substitution.

Alternatively, the synthesis can commence with an oxygen-functionalized aniline. In a related synthesis, 2-methoxyaniline (o-anisidine) is brominated using 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) in dichloromethane (B109758) at low temperatures to yield 4-bromo-2-methoxyaniline with high purity and yield. prepchem.com This method highlights the feasibility of brominating anilines that already possess an ortho-alkoxy group. The choice of brominating agent is crucial; N-halosuccinimides (NXS) are widely used for the regioselective halogenation of arenes under mild conditions. organic-chemistry.org

A multi-step sequence involving nitration can also be employed. For example, the synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline begins with the bromination of 4-tert-butylaniline, followed by nitration to introduce the nitro group at the ortho-position relative to the amine. smolecule.com This demonstrates a sequential functionalization approach where halogenation precedes the introduction of another group, which can later be transformed (e.g., reduction of a nitro group to an amine). These sequential strategies underscore the importance of directing group effects and careful selection of reagents to build the complex substitution pattern of the target molecule.

Exploitation of Nitrone Intermediates for Halogenated Amine Construction

Nitrone intermediates, while less conventional, offer a unique platform for the construction of functionalized aromatic amines. Nitrones can be formed from the oxidation of secondary amines or the condensation of aldehydes with hydroxylamines. Their synthetic utility stems from their reactivity as 1,3-dipoles and their ability to be converted into other functional groups.

In the synthesis of substituted aromatic compounds, nitrones can serve as precursors to aldehydes, which can then be used to build more complex structures. For example, the synthesis of 2,4-dinitro-benzaldehyde proceeds through the acidic hydrolysis of an intermediate nitrone, which is formed from the condensation of p-nitrosodimethylaniline and 2,4-dinitrotoluene. mdpi.com While not a direct synthesis of a halogenated amine, this illustrates the principle of using nitrone chemistry to functionalize an aromatic ring.

More directly related to halogenated amines is the functionalization of aniline N-oxides, which are tautomeric with N-aryl nitrones. The treatment of N,N-dialkylaniline N-oxides with thionyl halides, such as thionyl bromide, can lead to the regioselective halogenation of the aromatic ring, typically at the para-position. nih.gov For instance, N,N-dimethylaniline N-oxide reacts with thionyl bromide at low temperatures to produce 4-bromo-N,N-dimethylaniline. nih.gov This reaction proceeds through an intermediate that facilitates electrophilic attack on the electron-rich aniline ring. The development of such methods for precursors bearing an ortho-alkoxy group could provide a novel route to compounds like this compound. The strategic use of nitrone or N-oxide intermediates can thus provide access to substitution patterns that may be difficult to achieve through direct electrophilic aromatic substitution.

Adaptation of Diazotization-Halogenation Protocols for Brominated Arylamines

The Sandmeyer reaction, a cornerstone of aromatic chemistry, involves the transformation of a primary arylamine into an aryl halide via a diazonium salt intermediate. libretexts.orggoogle.com This protocol is highly adaptable for the synthesis of brominated arylamines and can be modified using modern reagents and conditions to improve efficiency and substrate scope.

The classic Sandmeyer reaction involves diazotization of an arylamine with nitrous acid (generated in situ from NaNO₂ and a strong acid) followed by decomposition of the diazonium salt with a copper(I) bromide catalyst. google.comresearchgate.net This method is effective for converting an amino group into a bromine atom. For instance, a precursor like 4-amino-2-(tert-butoxy)aniline could theoretically be converted to this compound using this method, although the synthesis and stability of the diamine precursor would be a key consideration.

Modern adaptations of this protocol offer significant advantages. One-pot procedures that combine the reduction of a nitroarene with a subsequent Sandmeyer reaction provide a highly efficient route to haloaromatics. rsc.orgrsc.org In this approach, a nitro compound is first reduced to the corresponding aniline, which, without isolation, is diazotized and converted to the aryl halide. A screening of conditions for the direct bromination of 4-nitrobenzonitrile (B1214597) revealed that using tert-butyl nitrite (B80452) for in situ diazotization followed by reaction with CuBr₂ can yield the desired 4-bromobenzonitrile. rsc.orgrsc.org

Innovations also include the use of polymer-supported reagents, which simplify work-up and purification. researchgate.net For example, a cross-linked poly(4-vinylpyridine)-supported ethyl bromide has been used for the diazotization-bromination of various aromatic amines. researchgate.net Another approach involves the in situ generation of both the diazonium salt and an activated halide nucleophile in a single step. By reacting an aromatic amine with a nitrite salt and hydrobromic acid in dimethyl sulfoxide (B87167) (DMSO), the corresponding aryl bromide can be formed directly at room temperature. google.com These advanced protocols enhance the utility of diazotization-halogenation for the synthesis of complex brominated arylamines, offering improved yields, milder conditions, and greater operational simplicity.

Reaction Condition Optimization for Scalable Synthesis

Transitioning a synthetic route from laboratory-scale to a larger, scalable process requires meticulous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring safety and environmental sustainability. For the synthesis of this compound and its analogs, key parameters such as catalyst selection, solvent, temperature, and reagent stoichiometry must be carefully fine-tuned.

The principles of optimization are well-illustrated in the development of scalable cross-coupling reactions involving ortho-bromoanilines. In one study, the Suzuki-Miyaura coupling of an ortho-bromoaniline was optimized for gram-scale synthesis. rsc.org The researchers systematically screened catalysts, bases, and solvents, as summarized in the table below.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for an Ortho-Bromoaniline Analog

Entry Catalyst (mol%) Base Solvent Yield (%)
1 Pd(OAc)₂/SPhos (2) K₃PO₄ Toluene (B28343)/H₂O 55
2 Pd₂(dba)₃/XPhos (2) K₃PO₄ Toluene/H₂O 60
3 CataCXium A palladacycle (10) Cs₂CO₃ Dioxane 75
4 CataCXium A palladacycle (10) Cs₂CO₃ 2-MeTHF 95
5 Pd(PPh₃)₄ (10) Cs₂CO₃ 2-MeTHF <10
6 PdCl₂(dppf) (10) Cs₂CO₃ 2-MeTHF <5
11 CataCXium A palladacycle (5) Cs₂CO₃ 2-MeTHF 65

Adapted from a 2024 study on the diversification of glucocorticoid receptor modulators. The switch to 2-MeTHF as the solvent and the use of a specific palladacycle catalyst were critical for achieving a high yield. rsc.org

This systematic approach demonstrates that a significant increase in yield can be achieved by changing the solvent from dioxane to 2-MeTHF and identifying the optimal catalyst. rsc.org Decreasing the catalyst loading was found to be detrimental, highlighting a common trade-off between cost and efficiency. rsc.org

For synthetic steps like bromination, optimization focuses on controlling regioselectivity and preventing over-halogenation. This can involve adjusting the reaction temperature, the type and concentration of acid, and the choice of brominating agent. liskonchem.com For industrial applications, developing continuous-flow processes and using heterogeneous catalysts can further improve efficiency, safety, and product quality. liskonchem.com The ultimate goal of optimization is to establish a robust and reproducible process that is amenable to scale-up, providing access to significant quantities of the target compound. rsc.orgrsc.org

Reactivity Profiles and Mechanistic Insights of 4 Bromo 2 Tert Butoxy Aniline in Catalytic Transformations

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. For substrates such as 4-bromo-2-(tert-butoxy)aniline, which belongs to the class of unprotected ortho-bromoanilines, these transformations offer a direct pathway to introduce molecular complexity. The presence of the free amine and the alkoxy group in the ortho position presents unique challenges and opportunities in catalysis, influencing catalyst selection, reaction efficiency, and substrate compatibility.

Suzuki-Miyaura Cross-Coupling of Unprotected Ortho-Bromoanilines

A robust Suzuki-Miyaura cross-coupling method has been developed for unprotected ortho-bromoanilines, demonstrating broad applicability with a diverse range of boronic esters. nih.govrsc.org The reaction successfully couples benzyl (B1604629), alkyl, aryl, alkenyl, and various heteroaromatic partners, providing good to excellent yields. nih.gov

The scope of the reaction using a generic ortho-bromoaniline substrate is extensive. researchgate.net Electronically neutral and electron-donating benzyl boronates show good compatibility. nih.gov While primary alkyl boronates react efficiently, more sterically hindered secondary alkyl boronates like isopropylboronic acid pinacol (B44631) ester did not yield the desired product. researchgate.net The reaction is highly effective for a wide array of aryl boronic esters, including those with electron-rich and electron-poor substituents. nih.govresearchgate.net Furthermore, the methodology is tolerant of various functional groups on the aryl partner, such as ketones and chlorides. researchgate.net Alkenyl and a diverse range of heteroaromatic boronic esters, including those containing furan, pyridine (B92270), indole, and carbazole (B46965) motifs, are also well-tolerated, showcasing the wide utility of this transformation. nih.govresearchgate.net

Coupling Partner ClassExample Boronate SubstituentYield (%)
Benzyl 4-Methoxybenzyl91%
Alkyl n-Propyl82%
Aryl 4-Acetylphenyl80%
Aryl 4-Chlorophenyl60%
Aryl 4-Methoxyphenyl97%
Aryl 4-Nitrophenyl95%
Alkenyl Styrenyl85%
Heteroaromatic 3-Furanyl81%
Heteroaromatic 3-Pyridinyl75%
Heteroaromatic 5-Indolyl78%

Yields reported for a model unprotected ortho-bromoaniline substrate under optimized conditions. nih.govresearchgate.net

The development of an effective catalytic system for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines required significant optimization. nih.gov Initial attempts using the common catalyst Pd(dppf)Cl₂ with K₂CO₃ as the base in a dioxane/water mixture at 90 °C resulted in a low yield of only 11% for the desired product. nih.govresearchgate.net This poor result suggested a lack of catalyst turnover, necessitating a broader screen of catalysts, ligands, and bases. researchgate.net

Through a high-throughput screening process, the combination of CataXCium A Pd G3 as the precatalyst and potassium phosphate (B84403) (K₃PO₄) as the base in a 2-methyl-THF/water solvent system was identified as uniquely effective. nih.govresearchgate.net This optimized system dramatically improved reaction yields. nih.gov Further refinement for broader substrate applicability led to slight modifications, including reducing the catalyst loading to 5 mol% and lowering the reaction temperature to 70 °C, which still provided synthetically useful to excellent yields across a wide range of substrates. nih.gov

The optimized catalytic system demonstrates remarkable functional group tolerance, a critical factor for its application in complex molecule synthesis. nih.gov The reaction is compatible with both electron-rich and electron-poor functional groups on the coupling partners. nih.gov

Key examples of this compatibility include the successful coupling of aryl boronates containing ketones, aryl chlorides, and free alcohols, which were isolated in good to moderate yields. researchgate.net The methodology allows for the presence of other halogens, such as in fluorinated aniline (B41778) analogs, which react to give products in good yields. researchgate.net Furthermore, substrates bearing strong electron-withdrawing groups like nitrile, nitro, and sulfone on the ortho-bromoaniline core are also tolerated. researchgate.net The reaction's robustness extends to various heterocyclic systems, including benzoxazole, furan, isoquinoline, pyrazole, carbazole, indole, and pyridine motifs, without significant loss of efficiency. nih.govresearchgate.net This broad compatibility underscores the method's utility for the diversification of complex molecular scaffolds. rsc.org

Heck Cross-Coupling Reactions Involving Haloanilines

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling aryl halides with alkenes. organic-chemistry.orgbeilstein-journals.org This reaction is a cornerstone of organic synthesis and is widely applied in academic and industrial settings. beilstein-journals.org For haloanilines like this compound, the Heck reaction provides a direct route to introduce vinyl groups, creating valuable synthetic intermediates.

While aryl iodides are highly reactive in Heck couplings, aryl bromides are often preferred for industrial applications due to their lower cost and greater stability. beilstein-journals.org However, their coupling can be more challenging and may be complicated by side reactions such as dehalogenation. beilstein-journals.org The efficiency of the Heck reaction with aryl bromides is highly dependent on the choice of catalyst, ligands, base, and solvent. mdpi.com Phosphine-free catalyst systems, such as those using N-heterocyclic carbene (NHC) ligands or palladacycles, have been developed to promote efficient coupling under aerobic conditions, sometimes with very low catalyst loadings. organic-chemistry.org The reaction is typically stereoselective, yielding predominantly the trans disubstituted olefin product. mdpi.com

Palladium-Catalyzed Cyclopropanol (B106826) Cross-Coupling for Quinolone Formation

A novel, one-step synthesis of substituted quinolines has been developed utilizing a palladium-catalyzed cross-coupling of unprotected ortho-bromoanilines with cyclopropanols. organic-chemistry.orgresearchgate.net This transformation proceeds through an innovative sequence involving an intramolecular condensation and a palladium-catalyzed oxidation. organic-chemistry.org

The optimized conditions for this reaction employ a catalytic system of Pd(OAc)₂ with the dppb ligand and K₂CO₃ as the base in toluene (B28343) at elevated temperatures. organic-chemistry.org A key mechanistic feature of this process is the role of a second equivalent of the ortho-bromoaniline, which acts as the terminal oxidant in the catalytic cycle. organic-chemistry.orgresearchgate.net This was confirmed through deuterium-labeling experiments. organic-chemistry.org The reaction tolerates a variety of substituents on both the cyclopropanol and the bromoaniline partner, affording the corresponding quinoline (B57606) products in good to excellent yields. organic-chemistry.org This method provides an efficient and direct route to the quinoline core, a privileged structure in medicinal chemistry, from readily available starting materials. organic-chemistry.orgnih.gov

Other Palladium-Mediated Aryl Functionalization Reactions

Beyond the scope of traditional cross-coupling reactions, this compound is a versatile substrate for a variety of other palladium-mediated transformations, enabling the introduction of diverse functional groups at the aryl core. These reactions leverage the reactivity of the carbon-bromine bond and are often influenced by the electronic and steric nature of the substituents on the aniline ring.

One significant area is palladium-catalyzed carbonylation. In these reactions, carbon monoxide is inserted into the aryl-palladium intermediate formed after oxidative addition. This methodology allows for the synthesis of carboxylic acid derivatives such as amides and esters. For instance, the aminocarbonylation of aryl bromides, a reaction analogous to what this compound could undergo, has been shown to be effective using catalytic systems like Pd(OAc)₂ with ligands such as XantPhos. acs.org Similarly, alkoxycarbonylation reactions, which yield esters, have been systematically studied for substrates like 4-bromoacetophenone, demonstrating high catalyst efficiency under optimized conditions of temperature, pressure, and solvent. researchgate.net The bulky tert-butoxy (B1229062) group on the aniline substrate would likely influence the reaction kinetics, potentially requiring tailored ligand systems to achieve high yields.

Another class of reactions involves the palladium-catalyzed direct functionalization of arenes. While not directly modifying the C-Br bond, these methods highlight the versatility of palladium catalysis. For example, the direct allylation of aryl C-H bonds, mediated by a palladium catalyst and a silver additive, demonstrates the possibility of forming new carbon-carbon bonds at positions dictated by directing groups or inherent electronic biases of the substrate. escholarship.org

Furthermore, palladium-catalyzed amination of aryl sulfides presents a pathway to diarylamines. nih.gov While this specific reaction involves a C-S bond cleavage, it underscores the broad capability of palladium catalysts, particularly with N-heterocyclic carbene (NHC) ligands, to facilitate C-N bond formation with functionalized anilines. nih.gov The synthesis of fluorinated anilines through palladium-catalyzed coupling of fluoroalkylamines with aryl bromides also highlights the adaptability of these catalytic systems to a range of amine nucleophiles and functionalized aryl halides. nih.gov

The following table summarizes representative palladium-mediated functionalization reactions applicable to aryl bromides like this compound.

Reaction TypeCatalyst System (Example)Product ClassReference
AminocarbonylationPd(OAc)₂ / XantPhosAmides acs.org
AlkoxycarbonylationPd(PPh₃)₄ or PdCl₂(PhCN)₂ / PPh₃Esters researchgate.net
C-H AllylationPd(OAc)₂ / Di-tert-butyl 2-anisylphosphineAllylarenes escholarship.org
AminationPd-NHC CatalystDiarylamines nih.gov

Regioselectivity and Stereoselectivity in Transition Metal-Catalyzed Processes

The synthesis of heterocyclic structures, such as indolines, from ortho-haloanilines and unsaturated partners is a powerful application of palladium catalysis. In these heteroannulation reactions, controlling the regioselectivity—the specific orientation of the newly formed ring—is a significant challenge, particularly with unsymmetrical reactants. Recent studies have demonstrated that the choice of phosphine (B1218219) ligand coordinated to the palladium center can exert profound control over the reaction's regiochemical outcome. chemrxiv.orgnih.gov

For example, in the palladium-catalyzed heteroannulation of o-bromoanilines with branched 1,3-dienes, the ligand plays a crucial role in directing the carbopalladation step, which in turn determines the final substitution pattern of the indoline (B122111) product. nih.gov The use of the bulky, electron-rich phosphine ligand PAd₂ⁿBu (CataCXium A) has been shown to overcome the inherent electronic bias for 1,2-carbopalladation, enabling a highly regioselective synthesis of 3-substituted indolines. chemrxiv.orgnih.gov This ligand control allows for regiodivergent access to different constitutional isomers from the same set of starting materials, simply by modifying the ancillary ligand.

While research specifically detailing this compound in such reactions is limited, the principles derived from studies on structurally similar o-bromoanilines are directly applicable. The tert-butoxy and amino groups of this compound would act as key electronic and steric modulators, influencing the efficacy of the ligand in directing the regioselectivity. A data-driven approach, correlating calculated ligand parameters with observed regioselectivity, has helped identify key features that govern the reaction outcome, providing a foundation for rational ligand design in future synthetic methodology. chemrxiv.org

The outcome of transition metal-catalyzed reactions involving this compound is governed by a complex interplay of electronic and steric effects originating from its three key substituents: the bromo, tert-butoxy, and amino groups.

Bromo Group: As the leaving group, the bromine atom's primary role is to participate in the initial oxidative addition step with the low-valent palladium catalyst. The C-Br bond is sufficiently reactive for this step, making it a common choice for cross-coupling and related functionalization reactions.

Amino Group: The aniline nitrogen is an electron-donating group, which activates the aromatic ring towards electrophilic attack. In the context of catalytic cycles, it can also act as a coordinating group to the metal center, potentially influencing the catalyst's reactivity and stability.

tert-Butoxy Group: This substituent exerts significant electronic and steric influence.

Electronic Effect: As an alkoxy group, it is strongly electron-donating through resonance, further activating the ring. However, the bulky tert-butyl moiety can introduce subtle electronic changes compared to less hindered alkoxy groups. Studies on the electronic properties of tert-butyl groups in other contexts have shown they can raise the energy levels of molecular orbitals through hyperconjugation. rsc.orgnih.gov This electron-donating nature can facilitate the oxidative addition step of the catalytic cycle.

Steric Effect: The tert-butoxy group is exceptionally bulky. This steric hindrance in the ortho position to the bromine atom can significantly impact the approach of the palladium catalyst and other reagents. This steric congestion can slow down reaction rates compared to less hindered analogues. nsf.gov However, it can also be exploited to influence regioselectivity by blocking certain reaction sites or favoring specific transition state geometries. The interplay between steric and electronic effects is crucial; for instance, in electrophilic aromatic substitution, unfavorable steric effects from bulky groups like tert-butoxy can attenuate the favorable electronic activation they provide. nsf.gov

The combination of a bulky, electron-donating tert-butoxy group and a coordinating amino group makes this compound a unique substrate, where reaction outcomes are sensitive to the choice of catalyst, ligand, and reaction conditions.

Mechanistic Elucidation of Key Reaction Pathways

The canonical mechanism for most palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle, with oxidative addition and reductive elimination as the key bond-forming and catalyst-regenerating steps.

Oxidative Addition: This is typically the first step in the catalytic cycle, where the C-Br bond of this compound adds to a low-valent palladium(0) complex, forming an arylpalladium(II) intermediate. illinois.edu The rate and mechanism of this step are highly dependent on the nature of the palladium catalyst, particularly the ancillary ligands. For electron-rich phosphine ligands, the oxidative addition often proceeds from a coordinatively unsaturated 14-electron Pd(0)L₂ species. illinois.edu Mechanistic studies have shown that for different aryl halides, the irreversible step of oxidative addition can occur from either a monophosphine or bisphosphine palladium species, depending on the halide and the ligand's steric properties. illinois.edu Recent investigations have also explored alternative pathways, such as the oxidative addition of aryl bromides to palladium(I) dimers to generate organometallic palladium(III) complexes, suggesting that odd-electron palladium systems could be catalytically relevant. nih.govillinois.edu The electron-rich nature of the this compound ring, due to the donating effects of the amino and tert-butoxy groups, is expected to facilitate this oxidative addition step.

Reductive Elimination: This is the final, product-forming step where the two organic groups on the arylpalladium(II) intermediate couple, and the C-X bond (where X is the new group) is formed, regenerating the Pd(0) catalyst. This step is often the turnover-limiting step in C-N coupling reactions. nih.gov The electronic properties of the substituents on the aryl ring are critical; electron-withdrawing groups on the aniline nitrogen, for example, can make reductive elimination more difficult. nih.gov The electron-donating tert-butoxy and amino groups on this compound would be expected to influence the electron density at the palladium center in the intermediate, thereby affecting the rate of reductive elimination.

Solvents and ancillary reagents (such as bases and additives) are not merely inert media but often play active roles in the catalytic cycle, profoundly influencing reaction rates, catalyst stability, and selectivity. whiterose.ac.uk

Solvents: The choice of solvent can dictate the solubility of reactants and catalyst species, and it can also directly participate in the reaction mechanism. Polar, coordinating solvents like DMF, MeCN, or THF can coordinate to the palladium center. montana.edu This coordination can alter the electronic properties and steric environment of the catalyst, sometimes even inverting the selectivity of a reaction. For example, in substrates with multiple reactive sites, solvent coordination to a Pd(PtBu₃) fragment can favor reaction at a C-OTf bond, whereas non-coordinating solvents favor reaction at a C-Cl bond. montana.edu Common solvents for palladium-catalyzed reactions include toluene, 1,4-dioxane, and DMF. whiterose.ac.uk The selection of an appropriate solvent is critical for optimizing the performance of reactions involving this compound.

Ancillary Reagents: Bases are essential in many palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or Suzuki coupling. They serve to deprotonate a nucleophile or to neutralize acidic byproducts generated during the reaction. The nature and strength of the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can significantly affect the reaction outcome. In some cases, the base can also influence the composition of the active catalyst. Additives like salts (e.g., halides) can also impact the catalytic cycle by forming different palladium species, thereby altering selectivity. montana.edu

The table below outlines the functions of these components in a typical palladium-catalyzed reaction.

ComponentFunction(s)ExamplesReference
Solvent - Solubilize reactants and catalyst- Coordinate to the metal center- Influence reaction rate and selectivityToluene, 1,4-Dioxane, DMF, THF, Acetonitrile (B52724) whiterose.ac.ukmontana.edu
Base - Deprotonate nucleophiles- Neutralize acidic byproducts- Influence catalyst resting stateNaOtBu, K₃PO₄, Cs₂CO₃, Triethylamine whiterose.ac.uk
Additives - Stabilize catalyst- Alter selectivity through coordination- Mediate C-H activationHalide salts, Silver salts (e.g., AgOPiv) escholarship.orgmontana.edu

Spectroscopic and Chromatographic Characterization of Reaction Intermediates

The elucidation of reaction mechanisms in catalytic transformations is fundamental to optimizing reaction conditions and designing more efficient catalysts. A critical component of these mechanistic studies involves the detection, isolation, and characterization of transient reaction intermediates. For a substrate such as This compound , its engagement in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions, is expected to generate a series of organometallic intermediates.

While specific research detailing the spectroscopic and chromatographic characterization of reaction intermediates derived from This compound is not extensively available in the public domain, a general understanding can be constructed based on well-established mechanisms for similar bromoaniline derivatives in catalytic processes like Suzuki-Miyaura and Buchwald-Hartwig reactions.

Hypothesized Intermediates in Palladium-Catalyzed Reactions:

In a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle is understood to proceed through several key elementary steps, each involving distinct intermediates:

Oxidative Addition Complex: The catalytic cycle is often initiated by the oxidative addition of the aryl bromide to a palladium(0) species. In the case of This compound , this would result in the formation of a palladium(II) intermediate.

Transmetalation or Amine Coordination Intermediate: Following oxidative addition, in a Suzuki-Miyaura coupling, a transmetalation step with an organoboron compound occurs. In a Buchwald-Hartwig amination, the aniline derivative coordinates to the palladium center, which is then deprotonated to form a palladium-amido complex.

Reductive Elimination Precursor: This is the final intermediate before the formation of the new carbon-carbon or carbon-nitrogen bond and regeneration of the palladium(0) catalyst.

Spectroscopic Characterization Techniques:

The identification of these often short-lived intermediates is heavily reliant on a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR (1H, 13C, 31P) is a powerful tool for elucidating the structure of diamagnetic intermediates. Changes in chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of atoms within the intermediate.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are instrumental in detecting charged intermediates. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass and elemental composition of these species.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify changes in functional groups upon coordination to a metal center. For example, a shift in the N-H stretching frequency in the IR spectrum can indicate the coordination of the aniline's amino group.

Illustrative Spectroscopic Data for a Hypothetical Intermediate

The following table provides an example of how spectroscopic data for a hypothetical oxidative addition intermediate of This compound with a phosphine-ligated palladium catalyst might be presented.

Spectroscopic TechniqueExpected Observations for Oxidative Addition Intermediate
1H NMR Aromatic proton signals would exhibit shifts due to the change in the electronic environment upon palladium insertion.
13C NMR The carbon atom that was bonded to bromine would show a significant downfield shift.
31P NMR The signal for the phosphorus atom of the phosphine ligand would shift upon coordination to the newly formed Pd(II) center.
ESI-MS A peak corresponding to the mass of the [Pd(L)n(C10H13BrNO)]+ complex would be expected.

Chromatographic Characterization Methods:

Chromatographic techniques are essential for monitoring the progress of a reaction and for the separation of intermediates and products.

High-Performance Liquid Chromatography (HPLC): HPLC is frequently used for real-time monitoring of the concentrations of reactants, products, and any stable intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds, providing both separation and mass-based identification.

Mechanistic Insights from Characterization Data:

The data obtained from these spectroscopic and chromatographic methods, when taken together, allow for the construction of a detailed reaction mechanism. For instance, the direct observation of key intermediates can confirm a proposed catalytic cycle. Kinetic studies, often carried out using chromatographic techniques, can help to identify the rate-determining step of the reaction, providing valuable information for process optimization.

Although specific studies on the reaction intermediates of This compound are not prominent in the literature, the application of these standard analytical techniques would be the approach taken to investigate its reactivity and elucidate the mechanisms of its catalytic transformations.

Advanced Applications of 4 Bromo 2 Tert Butoxy Aniline As a Versatile Synthetic Building Block

Construction of Architecturally Complex Organic Scaffolds

The reactivity of the amino and bromo functionalities, modulated by the steric and electronic effects of the tert-butoxy (B1229062) group, enables the synthesis of highly substituted and architecturally complex organic molecules.

Synthesis of Highly Functionalized Aromatic Systems

4-Bromo-2-(tert-butoxy)aniline serves as a versatile scaffold for the synthesis of highly functionalized aromatic systems. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to introduce diverse substituents onto the aromatic ring. chemicalbook.com The amino group can be readily transformed into other functionalities, such as diazonium salts, amides, or sulfonamides, further expanding the synthetic possibilities. rsc.org

The tert-butoxy group, while sterically demanding, can act as a temporary protecting group for the ortho-hydroxyl functionality. Its bulky nature can also direct incoming electrophiles to specific positions on the aromatic ring, thereby controlling the regioselectivity of substitution reactions. This level of control is crucial for the synthesis of complex molecules with well-defined substitution patterns.

A variety of functionalized anilines can be synthesized through these methods, which are key precursors for a wide range of industrially important compounds. researchgate.netnih.gov The ability to introduce multiple functional groups with high selectivity makes this compound a powerful tool for the construction of bespoke aromatic systems.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

Reaction NameCoupling PartnerCatalyst/ReagentsPotential Product
Suzuki CouplingArylboronic acidPd catalyst, baseBiphenyl derivative
Heck CouplingAlkenePd catalyst, baseAlkenyl-substituted aniline (B41778)
Buchwald-Hartwig AminationAminePd catalyst, baseDiaryl- or alkylarylamine
Sonogashira CouplingTerminal alkynePd/Cu catalyst, baseAlkynyl-substituted aniline

Precursors for Diverse Heterocyclic Compound Syntheses

Aniline derivatives are fundamental starting materials for the synthesis of a vast array of heterocyclic compounds. The specific substitution pattern of this compound makes it a promising precursor for several important classes of heterocycles.

Quinolines: Quinolines are a prominent class of nitrogen-containing heterocycles with a broad range of biological activities. mdpi.com Several synthetic strategies for quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize aniline derivatives as key starting materials. organic-chemistry.orgnih.gov While direct examples using this compound are not prevalent in the literature, its structure is amenable to these classic cyclization reactions. For instance, reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds could lead to the formation of highly substituted quinoline (B57606) and quinolone scaffolds. nih.govorganic-chemistry.org The bromine and tert-butoxy substituents would be retained in the final product, offering further opportunities for functionalization.

Indolines: Indolines are another important class of nitrogen-containing heterocycles found in many natural products and pharmaceuticals. researchgate.net The synthesis of indolines can be achieved through various methods starting from anilines, including intramolecular cyclizations of N-allyl or N-propargyl anilines, and transition-metal-catalyzed C-H activation/amination reactions. organic-chemistry.orgbohrium.comluc.edu The amino group of this compound can be readily functionalized with appropriate side chains to facilitate these cyclization strategies, leading to the formation of functionalized indoline (B122111) cores. organic-chemistry.org

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse pharmacological activities. nih.govjptcp.com A common synthetic route to pyrazolines involves the condensation of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. nih.gov While anilines are not direct precursors in this specific route, they can be used to synthesize the required chalcone (B49325) precursors. Furthermore, substituted anilines can be converted to arylhydrazines, which can then be used in the synthesis of N-aryl pyrazolines. organic-chemistry.org The bromo- and tert-butoxy-substituted phenyl ring from this compound would impart specific lipophilic and steric properties to the resulting pyrazoline derivatives. mdpi.comresearchgate.net

Thiophene-substituted Anilines: Thiophene-containing compounds are of significant interest in materials science and medicinal chemistry. nih.gov Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of aryl-substituted thiophenes. researchgate.netorganic-chemistry.org this compound can be coupled with thiophene (B33073) boronic acids or stannanes under Suzuki or Stille coupling conditions to generate thiophene-substituted anilines. bohrium.comnih.gov These compounds can serve as monomers for conducting polymers or as intermediates for the synthesis of more complex thiophene-containing molecules. researchgate.net

Contribution to Medicinal Chemistry Research and Lead Compound Diversification

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel bioactive molecules and for the diversification of existing lead compounds in medicinal chemistry.

Strategies for Diversification of Bioactive Molecules (e.g., Glucocorticoid Receptor Modulators)

Glucocorticoid receptor modulators (GRMs) are an important class of therapeutic agents used to treat a wide range of inflammatory and autoimmune diseases. nih.govresearchgate.net The development of selective GRMs with improved side-effect profiles is an active area of research. The diversification of lead compounds is a key strategy in this process, and building blocks like this compound can play a crucial role.

The bromo-substituent allows for the introduction of various aryl and heteroaryl groups through cross-coupling reactions, which can be used to explore the structure-activity relationships of GRMs. The tert-butoxy group can influence the lipophilicity and metabolic stability of the molecule, and its removal can provide access to phenolic derivatives, further expanding the chemical space for optimization. While direct synthesis of GRMs from this specific aniline is not widely documented, its utility as a versatile building block for creating diverse chemical libraries for screening against the glucocorticoid receptor is evident.

Utility in the Design and Synthesis of Chemical Probes for Biological Targets

Chemical probes are essential tools for studying the function of proteins and other biological targets in their native environment. nih.gov These probes typically consist of a reactive group for covalent modification of the target, a linker, and a reporter tag for detection. Functionalized anilines are often used as scaffolds for the synthesis of chemical probes.

The amino group of this compound can be functionalized with a variety of reactive groups, such as electrophilic warheads, or with linkers for the attachment of reporter tags like fluorophores or biotin. The bromo-substituent can be used to attach the probe to a larger molecular scaffold or to modulate its binding affinity and selectivity for the target protein. The tert-butoxy group can provide steric bulk that may influence the binding orientation of the probe.

Table 2: Potential Applications of this compound in Chemical Probe Synthesis

Probe ComponentPotential Modification of this compound
Reactive GroupAcylation of the amino group with an electrophilic moiety (e.g., acrylamide, chloroacetamide)
LinkerAlkylation or acylation of the amino group with a bifunctional linker
Reporter TagAttachment of a reporter tag to the linker or via cross-coupling at the bromo-position
Targeting MoietyIncorporation into a larger scaffold with known affinity for a biological target

Precursors to Natural Product Analogues and Biologically Inspired Compounds

Many natural products with interesting biological activities contain substituted aniline or related heterocyclic cores. The synthesis of analogues of these natural products is a common strategy in drug discovery to improve their potency, selectivity, and pharmacokinetic properties.

This compound can serve as a starting material for the synthesis of analogues of natural products that contain a 4-bromo-2-hydroxyaniline or related structural motif. For example, certain marine alkaloids and microbial metabolites feature substituted aniline moieties. The ability to modify both the bromo and amino positions of this compound allows for the systematic variation of the natural product structure, leading to the generation of novel compounds with potentially enhanced biological activity. For instance, the quinoline alkaloids dubamine (B1209130) and graveoline, found in the Rutaceae family, are examples of natural products whose core structure can be accessed from aniline precursors. nih.gov

Role in Agrochemical and Specialty Chemical Development

Substituted anilines are foundational chemical structures in the development of a wide array of specialized molecules, including those vital to the agrochemical and dye industries. The specific arrangement of functional groups in this compound—a primary amine, a bromine atom, and a bulky tert-butoxy group—provides a versatile platform for synthesizing complex molecular architectures. The distinct electronic and steric properties conferred by these groups allow for its potential use as a strategic intermediate in the creation of next-generation crop protection agents and high-performance colorants.

Intermediacy in the Synthesis of Crop Protection Agents

While direct synthesis of commercialized crop protection agents from this compound is not extensively documented in public literature, its structure is emblematic of intermediates used in the agrochemical sector. Halogenated anilines are common precursors for active ingredients in herbicides, fungicides, and insecticides. chemicalbook.com The utility of this compound lies in the reactivity of its functional groups, which allows for sequential, controlled modifications to build a more complex final molecule.

The primary amino group can be converted into a variety of other functionalities or used as a nucleophile. The bromine atom, positioned para to the amino group, is a key reactive site for carbon-carbon and carbon-nitrogen bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are powerful tools in modern organic synthesis for creating complex molecular frameworks from aryl halides. wikipedia.orgrsc.org For instance, the Suzuki reaction is widely used to couple aryl halides with boronic acids, and ortho-bromoanilines have been shown to be effective substrates in such transformations. nih.gov

The tert-butoxy group provides two significant contributions: it introduces steric bulk and increases the lipophilicity of the molecule. This increased oil-solubility can be a desirable trait for active ingredients in agrochemical formulations, potentially influencing their absorption, translocation, and persistence in the target environment. The steric hindrance from the tert-butoxy group can also direct subsequent chemical reactions to other positions on the aromatic ring, offering regiochemical control during synthesis.

Table 1: Potential Synthetic Roles of Functional Groups in this compound for Agrochemicals

Functional Group Potential Reaction Type Purpose in Synthesis Potential Impact on Final Product
Amino (-NH₂) Diazotization, Amidation, Nucleophilic substitution Introduction of nitrogen-containing heterocycles or other functional groups. Modulates biological activity.
Bromo (-Br) Suzuki Coupling, Buchwald-Hartwig Amination, Nucleophilic aromatic substitution Forms C-C or C-N bonds to build the molecular backbone. Serves as a key attachment point for different molecular fragments.

| tert-Butoxy (-O-tBu) | N/A (generally stable) | Provides steric hindrance to direct other reactions; increases lipophilicity. | Influences solubility, membrane permeability, and metabolic stability. |

Applications in the Production of Dyes and Pigment Precursors

The synthesis of dyes and pigments frequently relies on aromatic amines as key starting materials, particularly for the production of azo dyes. chemicalbook.com Azo dyes, which contain the characteristic -N=N- linkage, are a large and commercially important class of colorants. The synthesis begins with the diazotization of a primary aromatic amine, such as this compound, followed by coupling with an electron-rich partner.

The specific substituents on the aniline ring play a critical role in determining the final color and properties of the dye. The electronic nature of these groups influences the wavelength of maximum absorption (λmax) of the molecule, which dictates its color. The tert-butoxy group, being an electron-donating group, would be expected to influence the chromophore's electronic environment. The bromine atom can also subtly modify the electronic properties and can enhance the stability and lightfastness of the resulting dye. nih.gov

Furthermore, the bulky tert-butoxy group can improve the solubility of the dye in organic solvents or polymer matrices, a crucial factor for applications in printing inks, plastics, and synthetic fiber dyeing. This increased solubility can prevent aggregation of dye molecules, which often leads to duller shades and poor performance.

Advancements in Materials Science through Compound Functionalization

The unique combination of functionalities in this compound makes it a candidate for the synthesis of advanced materials. Its ability to be polymerized or integrated into larger molecular systems allows for the development of materials with tailored electronic, optical, and structural properties.

Precursors for Conductive Polymer Synthesis

Polyaniline is one of the most studied conductive polymers due to its straightforward synthesis and tunable conductivity. However, a major drawback of the parent polyaniline is its poor solubility in common organic solvents, which complicates processing and application. researchgate.net A successful strategy to overcome this limitation is the use of substituted aniline monomers. Ring substituents can disrupt the close packing of polymer chains, thereby increasing their solubility.

The polymerization of this compound would be expected to yield a more soluble polymer than unsubstituted polyaniline. The large tert-butoxy group, in particular, would introduce significant steric hindrance, preventing the polymer chains from aggregating tightly. This enhanced solubility is critical for creating uniform thin films for electronic devices via solution-based techniques like spin-coating or inkjet printing.

However, the introduction of substituents can also impact the electrical conductivity of the polymer. Bulky groups can twist the polymer backbone, reducing the effective conjugation length and thereby decreasing conductivity. The presence of the electronegative bromine atom may also lower the conductivity compared to unsubstituted polyaniline. researchgate.net Therefore, a trade-off often exists between solubility/processability and electrical performance. The specific properties of poly(this compound) would depend on the balance of these competing effects.

Table 2: Expected Effects of Substituents on Polyaniline Properties

Substituent Expected Effect on Solubility Expected Effect on Conductivity Rationale
Bromo (-Br) Minor Increase Decrease Electronegative character can lower electron mobility along the chain.

| tert-Butoxy (-O-tBu) | Significant Increase | Decrease | Steric bulk disrupts interchain packing, improving solubility but potentially reducing conjugation. |

Integration into Supramolecular Fluorescent Systems

Supramolecular fluorescent systems are complex assemblies of molecules designed for applications in chemical sensing, bio-imaging, and molecular electronics. Bromoaniline derivatives have been successfully used as building blocks for fluorescent chemosensors. orgsyn.org These systems often operate via mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the fluorescence is "turned on" or "off" in the presence of a specific analyte.

This compound serves as a valuable scaffold for creating such systems. The primary amino group provides a convenient attachment point for further chemical elaboration, for example, by reacting it with an aldehyde to form a Schiff base, which can be part of a larger conjugated system. The electronic properties of the aromatic ring, which are crucial for determining the fluorescence wavelength and quantum yield, are modulated by both the electron-donating tert-butoxy group and the halogen atom. These substituents can be used to fine-tune the photophysical properties of the final sensor molecule, potentially shifting its emission to longer wavelengths or altering its sensitivity and selectivity for a particular target. The bromine atom also offers an additional synthetic handle for later-stage modification via cross-coupling reactions, allowing for the construction of highly complex and functional fluorescent probes.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Environmentally Benign Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances. For substituted anilines like 4-Bromo-2-(tert-butoxy)aniline, this involves a shift away from traditional methods that often rely on toxic reagents and harsh conditions.

Key Developments:

Greener Bromination Techniques: Traditional bromination often uses elemental bromine, which is highly toxic and corrosive. nih.gov Emerging research focuses on safer, in-situ generation of brominating agents and the use of more environmentally friendly solvents, particularly water. nih.govresearchgate.netnih.gov For instance, methods using combinations like ceric ammonium nitrate with potassium bromide in aqueous-ethanolic media are being explored as alternatives to hazardous molecular bromine. acs.org Another approach involves the in-situ generation of bromine from potassium bromide (KBr) and an oxidant like sodium hypochlorite (NaOCl), which offers a safer protocol in a continuous flow system. nih.gov

Alternative Synthetic Routes: Researchers are developing novel, efficient, and scalable methods for producing highly substituted anilines at room temperature, which reduces energy consumption. nih.gov These approaches are designed to be inexpensive, simple, and fast, aligning with the core tenets of sustainable chemistry. nih.gov The goal is to create synthetic pathways that are not only safer but also economically viable for industrial applications. researchgate.net

Comparison of Traditional vs. Green Bromination Methods

FeatureTraditional Method (e.g., Molecular Bromine)Emerging Green Method (e.g., in-situ generation)
Reagent Hazard High (toxic, corrosive)Low (uses stable salts)
Byproducts Often hazardousInorganic salts, water
Solvent Often chlorinated hydrocarbonsWater, ethanol (B145695), or eco-friendly alternatives
Safety High risk of runaway reactionsSignificantly improved safety profile
Atom Economy Can be lower due to side reactionsGenerally higher and more selective

Exploration of Novel Catalytic Systems and Methodologies for Enhanced Functionalization

The functional groups on this compound offer multiple sites for further chemical modification. Advances in catalysis are unlocking new ways to selectively functionalize this and similar molecules with greater precision and efficiency.

C-H Bond Functionalization: A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds, which are typically unreactive. mdpi.com This approach avoids the need for pre-functionalized starting materials, making syntheses more atom-economical and efficient. mdpi.com Transition metals like palladium and ruthenium are at the forefront of this research.

Palladium (Pd) Catalysis: Palladium-based catalysts are widely used for cross-coupling reactions and have shown promise in the C–H activation of aniline (B41778) derivatives. rsc.orgnih.gov These catalysts can enable the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic ring.

Ruthenium (Ru) Catalysis: Ruthenium catalysts are proving to be particularly versatile for the C-H functionalization of anilines. mdpi.comacs.org Depending on the directing group and reaction conditions, ruthenium complexes can catalyze reactions at different positions on the aniline ring, such as ortho, meta, or para, allowing for highly selective synthesis of complex molecules. scispace.comnih.gov These catalysts can operate in sustainable solvents like water, further enhancing their green credentials. acs.org

Emerging Catalytic Strategies

Catalyst SystemType of FunctionalizationKey Advantages
Palladium/Norbornene Distal C–H ArylationHigh site-selectivity, operates in air. nih.gov
Cationic Ruthenium(II) Oxidative C–H/N–H AnnulationHigh efficiency in water, access to bioactive indoles. acs.org
Ruthenium(II)/Pyrimidyl Auxiliary Selective C–H DifluoroalkylationControlled para/meta selectivity for fluorinated compounds. nih.gov

Advanced Applications in Chemical Biology, Chemical Probes, and Material Science Innovations

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for a range of advanced applications.

Chemical Biology and Chemical Probes: Substituted anilines are core components of many biologically active molecules. Bromoaniline-based structures can be used to design chemical probes—small molecules that help researchers study biological processes. For example, bromoaniline derivatives have been incorporated into fluorescent chemosensors for detecting metal ions like Cu²⁺ and Zn²⁺. nih.gov The bromine atom can also serve as a handle for further modification or for interaction with specific biological targets. chemicalbook.com

Material Science Innovations: The aniline moiety is a key building block in materials science, particularly in the development of organic electronic materials. chemicalbook.com Derivatives of this compound could be explored for applications such as:

Organic Light-Emitting Diodes (OLEDs): Triarylamine derivatives, which can be synthesized from bromoanilines, are often used as hole-transporting materials in OLEDs.

Nonlinear Optical (NLO) Materials: Aniline derivatives have been investigated for their third-order nonlinear optical properties, which are important for applications in photonics and optoelectronics.

Integration of High-Throughput Experimentation and Data Science for Accelerated Discovery

The pace of chemical research is being transformed by automation and computational approaches. These technologies are poised to accelerate the discovery of new reactions and applications for compounds like this compound.

High-Throughput Experimentation (HTE): HTE, or high-throughput screening (HTS), involves the use of robotics and automation to perform a large number of experiments simultaneously. researchgate.net This allows researchers to rapidly screen vast libraries of compounds for desired properties, such as catalytic activity or biological function. stanford.eduku.edumedchemexpress.comnih.gov By creating libraries of derivatives based on the this compound scaffold, HTE can quickly identify "hit" compounds for further development.

Data Science and Machine Learning: The integration of data science and machine learning (ML) is revolutionizing organic chemistry and drug discovery. chemrxiv.orgnih.govnih.gov These computational tools can:

Predict Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the most likely products and optimal conditions for new reactions.

Design Novel Compounds: Artificial intelligence can design new molecules with desired properties, guiding synthetic chemists toward the most promising targets. chemrxiv.org

Accelerate Drug Discovery: By predicting properties like toxicity and bioavailability, data science can help prioritize which derivatives of this compound are most likely to become successful drug candidates, reducing the time and cost of development. nih.govyoutube.com

The synergy between automated experimentation and predictive data science will enable researchers to explore the chemical space around this compound more rapidly and intelligently than ever before, unlocking its full potential in a wide range of scientific fields.

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